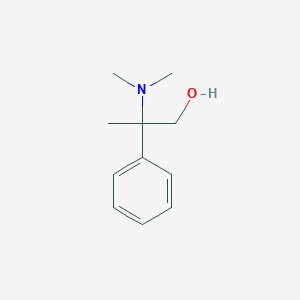
Methyl-(3-pyridin-3-yl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-(3-pyridin-3-yl-propyl)-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a methylamine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromopyridine and 3-chloropropylamine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological amines.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which Methyl-(3-pyridin-3-yl-propyl)-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.
Comparación Con Compuestos Similares
3-Pyridylmethylamine: Lacks the propyl chain, making it less flexible in binding interactions.
N-Methyl-3-pyridylamine: Similar structure but without the propyl spacer, affecting its steric properties.
Uniqueness: Methyl-(3-pyridin-3-yl-propyl)-amine’s unique structure, with a flexible propyl chain and a reactive amine group, allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-methyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-10-6-2-4-9-5-3-7-11-8-9/h3,5,7-8,10H,2,4,6H2,1H3 |
Clave InChI |
JTZNMBQMOLYDEZ-UHFFFAOYSA-N |
SMILES canónico |
CNCCCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


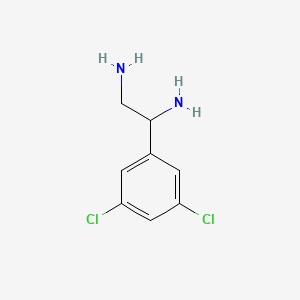
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)

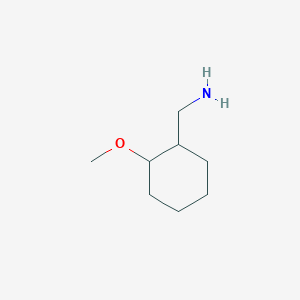
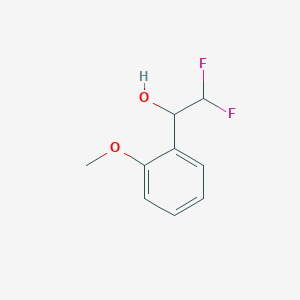
![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)
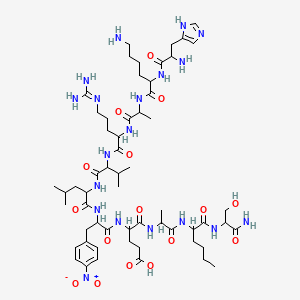
![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)

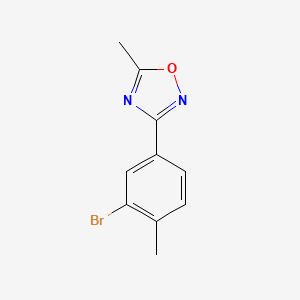
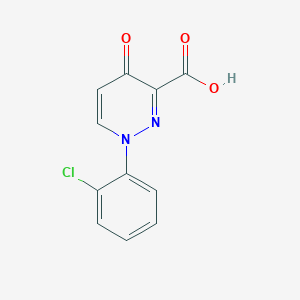
![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
